molecular formula C19H34N8O8 B12302190 [5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate

[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate

Cat. No.: B12302190
M. Wt: 502.5 g/mol
InChI Key: NRAUADCLPJTGSF-UHFFFAOYSA-N
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Description

Streptothricin F is a bactericidal antibiotic that was first discovered in the early 1940s. It is part of the streptothricin family of antibiotics, which are produced by various strains of the bacterium Streptomyces. Streptothricin F is known for its potent activity against highly drug-resistant gram-negative bacteria, making it a valuable compound in the fight against antibiotic-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of streptothricin F involves several key steps, including a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . These steps allow for the installation of practical divergent steps for medicinal chemistry exploits.

Industrial Production Methods: Streptothricin F is typically produced through fermentation processes involving Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps to isolate streptothricin F from other closely related compounds .

Chemical Reactions Analysis

Types of Reactions: Streptothricin F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of streptothricin F include Burgess reagent, mercury (II) chloride, and various azides. Reaction conditions often involve specific temperature and pH controls to ensure the desired chemical transformations .

Major Products: The major products formed from these reactions include various analogs of streptothricin F, which are studied for their enhanced antibacterial activity and reduced toxicity .

Scientific Research Applications

Streptothricin F has a wide range of scientific research applications:

Mechanism of Action

Streptothricin F exerts its antibacterial effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to miscoding during protein synthesis, ultimately resulting in the death of the bacterial cell. The compound’s unique binding to the ribosomal RNA is responsible for its potent antibacterial activity .

Comparison with Similar Compounds

  • Streptothricin D
  • Nourseothricin
  • Geomycin
  • Phytobacteriomycin
  • Yazumycin
  • Racemomycin
  • Pleocidin
  • Polymycin

Comparison: Streptothricin F is unique among its analogs due to its specific interaction with the bacterial ribosome and its potent activity against highly drug-resistant gram-negative bacteria. While other streptothricins also exhibit antibacterial properties, streptothricin F’s reduced toxicity and higher selectivity for prokaryotic ribosomes make it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H34N8O8

Molecular Weight

502.5 g/mol

IUPAC Name

[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate

InChI

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)

InChI Key

NRAUADCLPJTGSF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Origin of Product

United States

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